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Compound of Interest

Compound Name:
2-((2-

Cyclohexylethyl)amino)adenosine

Cat. No.: B054824 Get Quote

A detailed examination of two adenosine receptor agonists, 2-((2-
Cyclohexylethyl)amino)adenosine and N6-Cyclopentyladenosine (CPA), reveals distinct

pharmacological profiles, highlighting their differential selectivity for adenosine receptor

subtypes. This guide provides a comparative analysis of their performance, supported by

available experimental data, to aid researchers in selecting the appropriate tool for their

studies.

This comparison guide is tailored for researchers, scientists, and drug development

professionals, offering an objective look at the performance of 2-((2-
Cyclohexylethyl)amino)adenosine, also known as CGS 22492, and the widely used

adenosine A1 receptor agonist, CPA. The analysis focuses on their receptor binding affinities

and functional effects, underpinned by a review of existing experimental data.

At a Glance: Key Differences
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Feature
2-((2-
Cyclohexylethyl)amino)ad
enosine (CGS 22492)

CPA (N6-
Cyclopentyladenosine)

Primary Target Adenosine A2A Receptor Adenosine A1 Receptor

Receptor Selectivity Selective for A2A over A1
Highly selective for A1 over

A2A and A3

Functional Effect Vasodilation (A2A-mediated)
Inhibition of adenylyl cyclase

(A1-mediated)

Quantitative Data Summary
The following table summarizes the available quantitative data for both compounds. It is

important to note that a direct, head-to-head comparative study providing binding affinities (Ki

values) for both compounds across all adenosine receptor subtypes under identical

experimental conditions is not readily available in the public domain. The data presented here

is compiled from various sources and should be interpreted with this limitation in mind.
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Compound Receptor Subtype Binding Affinity (Ki)
Functional Potency
(EC50/IC50)

2-((2-

Cyclohexylethyl)amino

)adenosine (CGS

22492)

Human A2A -

11.27 µM

(Vasodilation in

human coronary

artery)[1]

Human A1 - -

Human A2B - -

Human A3 - -

CPA (N6-

Cyclopentyladenosine

)

Human A1 2.3 nM[2] -

Human A2A 790 nM[2]

2.2 µM (Stimulation of

adenylyl cyclase in

human platelet

membranes)

Human A3 43 nM[2] -

Human A2B - 18.6 µM

Data for CGS 22492 binding affinity is not available in the provided search results. The EC50

value reflects its functional effect in a specific assay. CPA data is derived from studies on

human receptors.[2]

Mechanism of Action and Signaling Pathways
The distinct pharmacological effects of 2-((2-Cyclohexylethyl)amino)adenosine and CPA

stem from their preferential activation of different adenosine receptor subtypes, which in turn

trigger opposing intracellular signaling cascades.

CPA, as a potent and selective A1 adenosine receptor agonist, primarily activates the Gi/o

family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a

decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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